molecular formula C6H8N2O4 B1211436 2-Amino-2-(5-methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid CAS No. 77006-27-0

2-Amino-2-(5-methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid

Cat. No.: B1211436
CAS No.: 77006-27-0
M. Wt: 172.14 g/mol
InChI Key: XIHYCWZNHQMZSX-UHFFFAOYSA-N
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Description

Alpha-Amino-3-(hydroxy)-5-methyl-4-isoxazoleacetic acid is a compound that plays a significant role in various scientific fields, particularly in neuroscience and pharmacology. It is known for its involvement in synaptic transmission and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction, where a precursor compound undergoes a series of transformations to introduce the desired functional groups. Reaction conditions often involve controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Alpha-Amino-3-(hydroxy)-5-methyl-4-isoxazoleacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Alpha-Amino-3-(hydroxy)-5-methyl-4-isoxazoleacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular signaling and neurotransmission.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. It can modulate synaptic transmission by binding to receptors in the central nervous system, influencing neuronal activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Alpha-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid
  • N-Methyl-D-aspartic acid
  • Kainic acid

Uniqueness

Alpha-Amino-3-(hydroxy)-5-methyl-4-isoxazoleacetic acid is unique due to its specific structural features and its ability to modulate synaptic transmission in a distinct manner compared to other similar compounds. Its unique binding properties and effects on neuronal activity make it a valuable compound in both research and therapeutic contexts.

Properties

IUPAC Name

2-amino-2-(5-methyl-3-oxo-1,2-oxazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c1-2-3(4(7)6(10)11)5(9)8-12-2/h4H,7H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHYCWZNHQMZSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NO1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20998293
Record name Amino(3-hydroxy-5-methyl-1,2-oxazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20998293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77006-27-0
Record name alpha-Amino-3-(hydroxy)-5-methyl-4-isoxazoleacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077006270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amino(3-hydroxy-5-methyl-1,2-oxazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20998293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(5-methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid
Reactant of Route 2
2-Amino-2-(5-methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid
Reactant of Route 3
2-Amino-2-(5-methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid
Reactant of Route 4
2-Amino-2-(5-methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid
Reactant of Route 5
2-Amino-2-(5-methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid
Reactant of Route 6
2-Amino-2-(5-methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid

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